molecular formula C22H25NO5S B1684108 Thiocolchicine CAS No. 2730-71-4

Thiocolchicine

Cat. No.: B1684108
CAS No.: 2730-71-4
M. Wt: 415.5 g/mol
InChI Key: CMEGANPVAXDBPL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocolchicine is a semi-synthetic derivative of colchicine, a natural alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. This compound is known for its anti-inflammatory, analgesic, and muscle relaxant properties. It is used in the treatment of various musculoskeletal disorders, including acute and chronic back pain, rheumatologic conditions, and traumatic injuries .

Mechanism of Action

Target of Action

Thiocolchicine, a semi-synthetic derivative of colchicine, primarily targets the g-aminobutyric acid A (GABA-A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. This compound also appears to interact with nicotinic acetylcholine receptors (nAchRs) and glycine receptors .

Mode of Action

This compound exhibits a selective and potent affinity for GABA-A receptors . It acts on muscular contractures by activating the GABA inhibitory pathways . This results in muscle relaxation, anti-inflammatory, and analgesic effects . It is also believed to act via antagonism of nAchRs . Furthermore, it is a competitive antagonist of GABA A and glycine receptors .

Biochemical Pathways

It is known that the compound interferes with the initiation and amplification of joint inflammation by modulating chemokine and prostanoid production and inhibiting neutrophil and endothelial cell adhesion molecules .

Pharmacokinetics

This compound has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating that the compound is relatively quickly metabolized and excreted from the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the reduction of muscle spasm, pain intensity, and inflammation . It improves physical flexibility and enhances the ability to perform daily activities . It is particularly effective in the treatment of diseases of the muscle-skeletal system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocolchicine is synthesized from colchicine through a series of chemical reactions. The primary steps involve the demethylation of colchicine followed by glucosylation. The regioselective demethylation and glucosylation are crucial steps in the synthesis of this compound. These reactions are typically carried out using specific strains of Bacillus megaterium, which offer high selectivity and efficiency .

Industrial Production Methods: The industrial production of this compound involves the biotransformation of colchicine using microbial strains. The process includes the conversion of colchicine to its 3-demethyl analog, followed by glycosylation to produce this compound. This method is preferred due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Thiocolchicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

Scientific Research Applications

Thiocolchicine has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of new compounds with potential therapeutic applications.

    Biology: this compound is studied for its effects on cellular processes, including its role as an anti-mitotic agent.

    Medicine: It is used in the treatment of musculoskeletal disorders and is being investigated for its potential in cancer therapy due to its anti-tumor properties.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs

Comparison with Similar Compounds

    Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.

    Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.

    Demecolcine: A synthetic derivative of colchicine used in cancer therapy.

Uniqueness of Thiocolchicine: this compound is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .

Biological Activity

Thiocolchicine, a semi-synthetic derivative of colchicine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and musculoskeletal pain management. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its pharmacokinetic properties based on recent research findings.

This compound exerts its effects through several key mechanisms:

  • Inhibition of NF-κB Pathway : this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cancer progression. This inhibition leads to a reduction in the expression of NF-κB-regulated genes responsible for cell proliferation and survival .
  • Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, including leukemia and solid tumors, by modulating pathways associated with cell death and survival .
  • Muscle Relaxation : In addition to its anticancer properties, this compound functions as a muscle relaxant by acting on glycine and GABAA receptors, facilitating muscle relaxation without sedative effects .

Cancer Treatment

Recent studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation : this compound inhibited the proliferation of several cancer cell types, including breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its role as an anticancer agent .
  • Case Studies : One study highlighted the compound's efficacy in reducing tumor growth in animal models, showcasing its potential for clinical applications in oncology .

Pain Management

This compound is also utilized for managing musculoskeletal pain:

  • Clinical Trials : A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly reduces pain intensity in patients with acute low back pain. The pooled mean difference in Visual Analogue Scale (VAS) scores was −0.49 after 2–3 days and −0.82 after 5–7 days compared to placebo .
  • Safety Profile : The safety profile of this compound is generally favorable, with minimal reports of adverse effects. However, concerns regarding potential side effects have led to calls for further analysis on its risk-benefit balance .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic use:

  • Metabolism : Following administration, this compound undergoes metabolism into active metabolites. Notably, the aglycone derivative (M2) and 3-O-glucuronidated aglycone (M1) are significant circulating entities. M1 retains muscle relaxant properties similar to those of this compound itself .
  • Absorption and Elimination : After oral administration, M1 appears rapidly in plasma with a half-life of approximately 7.3 hours. In contrast, this compound is absorbed more quickly via intramuscular administration, with a half-life of 1.5 hours .

Summary Table of Findings

Aspect Details
MechanismInhibition of NF-κB; Induction of apoptosis; Muscle relaxation
Cancer EfficacyInhibits proliferation in various cancer cell lines; Induces apoptosis
Pain ManagementSignificant reduction in VAS scores for low back pain
PharmacokineticsActive metabolites include M1 and M2; Rapid absorption and elimination rates
Safety ProfileGenerally favorable; minimal adverse effects reported

Properties

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGANPVAXDBPL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181751
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-71-4
Record name Thiocolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiocholchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiocolchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiocolchicine
Reactant of Route 2
Reactant of Route 2
Thiocolchicine
Reactant of Route 3
Reactant of Route 3
Thiocolchicine
Reactant of Route 4
Thiocolchicine
Reactant of Route 5
Reactant of Route 5
Thiocolchicine
Reactant of Route 6
Reactant of Route 6
Thiocolchicine
Customer
Q & A

Q1: What is the primary molecular target of thiocolchicine?

A1: this compound, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]

Q2: How does this compound affect microtubules?

A2: this compound binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]

Q3: Does this compound interact with any other cellular targets?

A3: Research suggests that this compound also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]

Q4: Are there differences in this compound's binding affinity to various tubulin isotypes?

A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in this compound analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with this compound compared to other tubulin isotypes. []

Q5: What are the downstream effects of this compound's interaction with tubulin?

A5: By disrupting microtubule dynamics, this compound triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H25NO5S, and its molecular weight is 415.5 g/mol. []

Q7: What spectroscopic techniques have been used to characterize this compound?

A7: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]

Q8: How does the structure of this compound differ from colchicine?

A8: this compound is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]

Q9: Does the sulfur atom in this compound influence its conformation?

A9: X-ray crystallographic analyses of this compound derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []

Q10: How do modifications on the A and C rings of this compound affect its activity?

A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []

Q11: What is the significance of the nitrogen atom in the acetamido group of this compound?

A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects this compound's recognition by P-gp, suggesting its crucial role in multidrug resistance. []

Q12: What is the impact of the B ring structure on this compound's activity?

A12: Studies indicate that both intact B and C rings are essential for this compound's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]

Q13: How does the size and conformation of the B ring substituent affect tubulin binding?

A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]

Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound?

A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control this compound release. []

Q15: What is the evidence for this compound's antitumor activity?

A16: this compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]

Q16: Has this compound shown efficacy in in vivo models?

A17: Nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]

Q17: What types of cancer cell lines have shown sensitivity to this compound?

A18: this compound and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]

Q18: Is there evidence of resistance to this compound?

A19: While this compound shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]

Q19: Does the P-gp transporter play a role in this compound resistance?

A20: Research indicates that modifications at the C7 position of this compound, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.